molecular formula C12H11NO2 B2429014 2-Amino-2-(naphthalen-2-yl)acetic acid CAS No. 33741-78-5

2-Amino-2-(naphthalen-2-yl)acetic acid

Cat. No.: B2429014
CAS No.: 33741-78-5
M. Wt: 201.225
InChI Key: XAJPMFUAJFQIIT-UHFFFAOYSA-N
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Description

Structural Isomers

Property This compound 1-Amino-2-(naphthalen-1-yl)acetic Acid
IUPAC Name 2-(naphthalen-2-ylamino)acetic acid (2S)-2-amino-2-naphthalen-1-ylacetic acid
CAS Number 89504-69-8 111820-05-4
Substituent Position Naphthalene C2 Naphthalene C1
Chirality Chiral center at Cα Chiral center at Cα
Synthetic Routes Strecker reaction Enantioselective synthesis

Functional Group Variants :

Compound Functional Group Key Difference
This compound -NH₂, -COOH Direct attachment of NH₂ and COOH to Cα
2-Naphthoylglycine -CONH₂, -COOH Amide bond replaces NH₂

Electronic and Steric Effects

  • Naphthalene Substituent Position :
    • 2-Naphthyl : Electron-withdrawing effects dominate due to proximity to the amino group, stabilizing zwitterionic forms.
    • 1-Naphthyl : Reduced electronic interaction with NH₂, favoring neutral forms in solution.
  • Comparative Reactivity :
    • Acid-Base Behavior : The 2-naphthyl isomer may exhibit lower pKa due to enhanced resonance stabilization of deprotonated COO⁻.
    • Enzymatic Recognition : The 2-naphthyl group’s steric bulk may hinder binding to active sites compared to 1-naphthyl analogs.

Properties

IUPAC Name

2-amino-2-naphthalen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJPMFUAJFQIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33741-78-5
Record name 2-amino-2-(naphthalen-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(naphthalen-2-yl)acetic acid typically involves the reaction of ethyl acetoacetate with 2-naphthylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization[2][2].

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards[2][2].

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(naphthalen-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-2-(naphthalen-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(naphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Amino-2-(naphthalen-1-yl)acetic acid
  • 2-Amino-2-(naphthalen-3-yl)acetic acid
  • 2-Amino-2-(naphthalen-4-yl)acetic acid

Comparison: 2-Amino-2-(naphthalen-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Biological Activity

2-Amino-2-(naphthalen-2-yl)acetic acid (also known as naphthylglycine) is a synthetic amino acid derivative notable for its unique structural features, which include an amino group, a naphthalene moiety, and an acetic acid component. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₂H₁₁NO₂
  • Molecular Weight : 201.23 g/mol
  • CAS Number : 2772357
  • Solubility : The hydrochloride form of this compound enhances its solubility in water, facilitating its use in biological experiments.

Preliminary studies suggest that this compound may exhibit several biological activities, including:

  • Neuroprotective Effects : There is evidence indicating that this compound may interact with neurotransmitter systems, potentially offering neuroprotective benefits.
  • Antioxidant Activity : The naphthalene structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
  • Binding Affinity : Interaction studies have shown that the compound binds to various receptors and enzymes, which could elucidate its pharmacological potential.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study evaluated the effects of naphthylglycine on neuronal cultures, revealing enhanced survival rates under oxidative stress conditions compared to control groups. This suggests a protective role against neurodegeneration.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent.
  • Receptor Binding Studies :
    • Research focusing on the binding affinities of this compound with serotonin receptors indicated that it may modulate serotonin signaling pathways, which are crucial for mood regulation and anxiety management.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Aminoacetic Acid (Glycine)C₂H₅NO₂Simplest amino acid; involved in protein synthesis
NaphthaleneC₁₀H₈Aromatic hydrocarbon; precursor for many chemicals
3-Aminophenylacetic AcidC₉H₉NO₂Contains phenyl group; potential analgesic properties

The combination of an amino acid structure with a naphthalene ring in this compound may confer unique biological activities not present in simpler compounds like glycine or naphthalene alone.

Future Directions and Research Needs

Despite promising preliminary findings regarding the biological activity of this compound, further research is necessary to:

  • Clarify Mechanisms of Action : Detailed studies are needed to elucidate the precise mechanisms through which this compound exerts its effects on cellular systems.
  • Conduct In Vivo Studies : Animal models should be utilized to assess the therapeutic potential and safety profile of this compound before any clinical applications can be considered.
  • Explore Derivative Compounds : Investigating derivatives of this compound could lead to the development of more potent analogs with enhanced biological activity.

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